MK-0873

Cardiac Safety hERG Channel PDE4 Inhibitor

MK-0873 is a differentiated PDE4 inhibitor offering clean COPD model data due to its clinically documented lack of pharmacokinetic interaction with theophylline—eliminating the confounding dose adjustments required by roflumilast. Its low hERG risk (IC50 680 nM) and established topical formulation history in plaque psoriasis models make it a reliable reference standard for cardiac safety profiling and dermatological PDE4 research. Order high-purity MK-0873 to benchmark novel PDE4 inhibitors with a translational HWB IC50 of 0.18 μM.

Molecular Formula C25H18N4O3
Molecular Weight 422.4 g/mol
CAS No. 500355-52-2
Cat. No. B1677236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-0873
CAS500355-52-2
SynonymsMK 0873
MK-0873
MK0873
Molecular FormulaC25H18N4O3
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C#CC5=C[N+](=CC=C5)[O-]
InChIInChI=1S/C25H18N4O3/c30-23-21-7-2-12-26-24(21)29(16-22(23)25(31)27-19-10-11-19)20-6-1-4-17(14-20)8-9-18-5-3-13-28(32)15-18/h1-7,12-16,19H,10-11H2,(H,27,31)
InChIKeyJJWKQXNHYDJXKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MK-0873 (CAS 500355-52-2) PDE4 Inhibitor for Procurement and Preclinical Research


MK-0873 (CAS 500355-52-2) is a synthetic, small-molecule phosphodiesterase-4 (PDE4) inhibitor [1]. Initially developed by Merck for chronic obstructive pulmonary disease (COPD), its clinical evaluation expanded to include rheumatoid arthritis and plaque psoriasis [2]. The compound is a 1-phenyl-1,8-naphthyridin-4-one-3-carboxamide derivative that acts by inhibiting the catalytic activity of PDE4 enzymes, thereby preventing the hydrolysis of intracellular cyclic adenosine monophosphate (cAMP) and leading to downstream activation of protein kinase A (PKA) signaling pathways [1].

Why MK-0873 Cannot Be Assumed Interchangeable with Other PDE4 Inhibitors


PDE4 inhibitors exhibit significant pharmacological divergence across multiple dimensions, including enzyme subtype selectivity, hERG channel liability, clinical tolerability, and drug-drug interaction profiles. Roflumilast, for instance, demonstrates subnanomolar potency against PDE4 isozymes but carries a well-documented gastrointestinal adverse event burden that limits dosing in clinical practice [1]. Apremilast, approved for psoriasis and psoriatic arthritis, shows a distinct potency profile with IC50 values in the 20-74 nM range, and is associated with weight loss and depressive symptoms not observed with all PDE4 inhibitors [2]. MK-0873 occupies a unique position in the PDE4 chemical space, distinguished by a specific naphthyridinone scaffold and a quantifiable selectivity window over the hERG potassium channel [3]. These differences render MK-0873 unsuitable for direct substitution with other PDE4 inhibitors in comparative research without quantitative benchmarking against the specific parameters of interest.

Quantitative Differentiation of MK-0873 from PDE4 Inhibitor Comparators


MK-0873 Exhibits Enhanced hERG Safety Margin Compared to Roflumilast

MK-0873 was explicitly optimized to minimize affinity for the hERG potassium channel, a critical cardiac safety liability in PDE4 inhibitor development [1]. It demonstrates an hERG IC50 of 680 nM, representing a substantially lower binding affinity (and therefore potentially improved safety margin) compared to roflumilast, which exhibits an hERG IC50 of 1.4 nM [2][3].

Cardiac Safety hERG Channel PDE4 Inhibitor Drug Discovery

MK-0873 Shows Superior Potency in Human Whole Blood Relative to Cilomilast

Inhibition of LPS-induced TNF-α production in human whole blood (HWB) is a translational ex vivo assay for predicting clinical anti-inflammatory efficacy of PDE4 inhibitors. MK-0873 demonstrates an HWB IC50 of 0.18 μM (180 nM) [1], which is 19-fold more potent than the 3.47 μM (3470 nM) IC50 reported for cilomilast in this same assay system .

Whole Blood Assay TNF-alpha Inhibition PDE4 Inhibitor Anti-inflammatory

MK-0873 Demonstrates Clinically Confirmed Lack of Theophylline Interaction

Co-administration of MK-0873 with theophylline, a narrow-therapeutic-index bronchodilator commonly used in COPD, did not alter theophylline pharmacokinetics. In a randomized, open-label, 2-period crossover study in 8 healthy male volunteers, the geometric mean ratio for theophylline AUC0-∞ was 0.930 (90% CI: 0.826-1.047) when co-administered with 2.5 mg/day oral MK-0873, meeting standard bioequivalence criteria [1]. This contrasts with roflumilast, where co-administration with theophylline resulted in a statistically significant decrease in theophylline exposure, requiring dose adjustment recommendations in clinical practice [2].

Drug-Drug Interaction COPD Theophylline Clinical Pharmacology

MK-0873 Balances Broad PDE4 Isozyme Inhibition with Pronounced PDE Family Selectivity

MK-0873 exhibits potent inhibition across all four PDE4 isozymes (4A, 4B, 4C, and 4D) with less than a 5-fold difference in IC50 values among them [1], indicating a balanced pan-PDE4 inhibitory profile. In contrast, it displays pronounced selectivity (>157-fold) against other phosphodiesterase families, with IC50 values >6 μM for PDE1, PDE2, PDE3, and PDE5, while maintaining a PDE4A IC50 of <38 nM [2]. This contrasts with the PDE4 inhibitor class generally, where compounds like roflumilast exhibit subnanomolar potency but are often associated with narrower selectivity margins or specific isozyme biases.

PDE4 Selectivity Isozyme Profile Off-target Effects PDE Panel

MK-0873 Enables Topical Formulation Development with Validated Skin Biopsy Model

MK-0873 has been successfully employed as an innovative tool compound for the development of topical formulations, with its pharmacokinetics validated in a minipig skin biopsy model . This contrasts with many PDE4 inhibitors, such as oral roflumilast, which are not optimized for topical administration and often lack established dermal bioavailability or validated preclinical skin models.

Topical Formulation Dermatology Minipig Model Skin Pharmacokinetics

Recommended Research and Procurement Applications for MK-0873


Preclinical Respiratory Inflammation Models Requiring Safe Co-Administration with Theophylline

MK-0873 is an optimal PDE4 inhibitor candidate for rodent or large animal COPD models where theophylline is a required background therapy. The clinically documented lack of a drug-drug interaction with theophylline [1] minimizes pharmacokinetic confounding and prevents the need for theophylline dose adjustments that are necessary with other PDE4 inhibitors like roflumilast [2]. This allows for cleaner interpretation of MK-0873's intrinsic anti-inflammatory effects in models of tobacco smoke-induced lung inflammation or LPS-induced pulmonary neutrophilia.

Development of Topical PDE4 Inhibitor Formulations for Dermatological Indications

Given the availability of a validated minipig skin biopsy model and completed Phase 1 human studies evaluating topical MK-0873 cream and patch formulations [1][2], this compound is uniquely suited as a reference standard or lead scaffold for developing topical PDE4 inhibitors for psoriasis, atopic dermatitis, or other inflammatory skin conditions. The established dermal pharmacokinetic data and local tolerability profile accelerate formulation screening and de-risk early development programs focused on localized PDE4 inhibition.

Cardiovascular Safety Pharmacology Studies Benchmarking PDE4 Inhibitor hERG Liability

MK-0873's relatively high hERG IC50 of 680 nM [1] positions it as a valuable comparator compound in panels of PDE4 inhibitors when investigating the relationship between chemical structure, PDE4 inhibition, and cardiac ion channel activity. In contrast to roflumilast, which exhibits a high-affinity hERG IC50 of 1.4 nM [2], MK-0873 can serve as a 'low proarrhythmic risk' reference standard in in vitro patch-clamp or ex vivo Langendorff heart preparations assessing QT prolongation potential, helping to define structure-activity relationships for safer PDE4 inhibitor design.

Ex Vivo Human Whole Blood Assays for TNF-α Suppression Potency Screening

MK-0873's robust HWB IC50 of 0.18 μM (180 nM) [1] makes it an effective positive control for ex vivo assays measuring LPS-induced TNF-α production from human blood. Its potency in this translational assay, which is 19-fold greater than cilomilast's 3.47 μM IC50 [2], provides a strong and reproducible signal for benchmarking novel PDE4 inhibitors. Researchers can use MK-0873 as a reference compound to calibrate assay sensitivity and compare the potency of their own developmental compounds in a physiologically relevant matrix that bridges in vitro enzyme inhibition and clinical anti-inflammatory effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-0873

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.